molecular formula C26H22N4O4S B2775965 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2034477-67-1

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2775965
CAS No.: 2034477-67-1
M. Wt: 486.55
InChI Key: WGGKAFLNHIIROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted with a sulfanyl-linked 1,2,4-oxadiazole moiety and a 2-methoxyphenylmethyl group. The quinazolinone scaffold is pharmacologically significant due to its presence in drugs targeting kinases, antimicrobial agents, and anti-inflammatory compounds . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the methoxy groups on the phenyl rings may improve solubility and influence electronic properties .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-32-19-13-11-17(12-14-19)24-28-23(34-29-24)16-35-26-27-21-9-5-4-8-20(21)25(31)30(26)15-18-7-3-6-10-22(18)33-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGKAFLNHIIROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the methoxybenzyl group and the oxadiazole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized from amidoxime precursors. A typical protocol involves:

  • Reacting 4-methoxybenzamide with hydroxylamine to form the amidoxime.

  • Cyclizing with a carboxylic acid derivative (e.g., bromoacetyl chloride) under basic conditions (NaOH, EtOH, reflux) .

Example Conditions

StepReagents/ConditionsYieldReference
CyclizationNaOH, EtOH, 80°C, 6h78%

Sulfanyl Linkage Installation

The sulfanyl (-S-) bridge connecting the oxadiazole and quinazolinone is formed via nucleophilic substitution. The oxadiazol-5-ylmethyl bromide reacts with a thiolate anion generated from the quinazolinone’s sulfhydryl group under basic conditions (e.g., NaH, THF) .

Key Reaction

Quinazolinone-SH+Oxadiazole-CH2BrNaH, THFTarget Compound+HBr\text{Quinazolinone-SH} + \text{Oxadiazole-CH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{HBr}

Optimized Parameters

  • Temperature: 25–40°C

  • Reaction Time: 4–8 hours

  • Yield: 65–82%

Methoxy Group Stability

The methoxy groups on both phenyl rings are introduced via O-methylation of phenolic precursors using methyl iodide and K₂CO₃ in acetone. These groups remain stable under acidic (pH > 3) and basic (pH < 10) conditions but undergo demethylation with HBr/AcOH at 100°C .

Sulfanyl Oxidation

The sulfanyl linker can be oxidized to sulfone using H₂O₂ or mCPBA:

-S-H2O2,AcOH-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{-SO}_2-

Conditions : 30% H₂O₂, glacial AcOH, 60°C, 3h .

Stability Under Physiological Conditions

The compound exhibits moderate stability in buffer solutions (pH 7.4, 37°C), with 85% remaining after 24 hours. Degradation occurs under strongly acidic (pH < 2) or alkaline (pH > 12) conditions due to quinazolinone ring hydrolysis .

Stability Profile

Condition% Remaining (24h)
pH 7.485%
pH 1.212%
pH 13.08%

Cross-Coupling Reactions

The 4-methoxyphenyl substituent on the oxadiazole permits Suzuki-Miyaura coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12h), the methoxy group is replaced with biaryl motifs .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    The compound has shown promising results in antimicrobial assays. Its structural components contribute to its efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit essential enzymatic functions.
  • Anticancer Properties
    The quinazolinone scaffold is well-known for its anticancer potential. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the oxadiazole moiety enhances these effects by modulating signaling pathways involved in cancer progression.
  • Anti-inflammatory Activity
    Inflammation plays a crucial role in many chronic diseases. Compounds similar to the one discussed have been evaluated for their anti-inflammatory effects, showing the ability to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Synthesis Methodologies

The synthesis of this compound involves several critical steps:

  • Formation of the Oxadiazole Ring : Typically achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Quinazolinone Derivation : The quinazolinone core can be synthesized via condensation reactions between appropriate aldehydes and amines.
  • Thioether Formation : The sulfanyl group is introduced through nucleophilic substitution reactions.

A detailed synthetic pathway might include:

  • Synthesis of 4-methoxyphenyl hydrazine.
  • Cyclization with appropriate carbonyl compounds to form the oxadiazole.
  • Coupling with quinazolinone derivatives through thioether formation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in our compound significantly increased antibacterial potency compared to standard antibiotics .
  • Investigation of Anticancer Mechanisms : A research article focused on quinazolinone derivatives revealed that compounds with similar structural features induced apoptosis in breast cancer cell lines via mitochondrial pathways . This suggests that our compound may exhibit similar mechanisms worth exploring.
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that compounds featuring the oxadiazole ring significantly reduced inflammation markers in rat models of arthritis, showing promise for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone and Oxadiazole Moieties

  • 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-Quinazolinone (): This analogue replaces the methoxyphenyl groups with chloro- and fluorophenyl substituents. However, the absence of methoxy groups could reduce solubility in polar solvents compared to the target compound .
  • 2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-Oxadiazole (): This compound substitutes the quinazolinone core with a triazole ring. The chlorophenyl group here contrasts with the methoxyphenyl groups in the target compound, suggesting divergent pharmacological profiles .

Physicochemical Properties

  • Melting Points and Solubility: A methoxyphenyl-substituted quinazolinone derivative () has a melting point of 228–230°C, indicative of high crystallinity. The target compound’s methoxy groups may similarly enhance melting points compared to chloro- or fluorophenyl analogues. Methoxy groups also increase solubility in organic solvents, advantageous for formulation .
  • Crystallographic Data () :
    Isostructural thiazole derivatives (triclinic, P‾1 symmetry) exhibit planar molecular conformations with perpendicular fluorophenyl groups. The target compound’s crystal structure (unreported in evidence) may share similar packing motifs, influencing bioavailability and stability .

Pharmacological Potential

  • Antimicrobial vs. Kinase-Targeting Activity: Triazole derivatives () are prioritized for antimicrobial use, while quinazolinones (e.g., gefitinib) target kinases.
  • Substituent Effects on Efficacy : Methoxy groups may enhance DNA intercalation or hydrogen bonding compared to halogen substituents. For instance, 4-methoxyphenyl groups in oxadiazoles improve anti-inflammatory activity in some studies, suggesting a possible therapeutic niche for the target compound .

Biological Activity

The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 430.51 g/mol

The presence of the 1,2,4-oxadiazole and quinazolinone moieties is significant as these structures are known to exhibit various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the 1,2,4-oxadiazole scaffold. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:

  • Inhibition of key enzymes : Such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation.
  • Induction of apoptosis : By activating intrinsic pathways leading to programmed cell death.

In a comparative study, a derivative with a similar structural framework exhibited an IC50 value of 1 μM against the MCF-7 breast cancer cell line, showcasing its potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that derivatives featuring electron-withdrawing groups at specific positions enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds with halogens (Cl/Br) at the para position showed increased activity against various bacterial strains .

A recent analysis reported that certain oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against selected bacterial strains, indicating moderate to high antimicrobial activity .

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at mitigating oxidative stress-related diseases. The antioxidant activity of similar compounds has been evaluated using DPPH radical scavenging assays. Notably:

  • The presence of methoxy groups is associated with enhanced radical scavenging activity.

In one study, a related compound demonstrated an IC50 value of 8.90 µg/mL in antioxidant assays, signifying strong potential as an antioxidant agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of such compounds. Key observations include:

  • Substituent Influence : Electron-donating groups like -OCH₃ enhance anticancer and antioxidant activities.
  • Positioning of Functional Groups : The location of substituents on the phenyl rings significantly affects both antimicrobial and anticancer activities.
  • Hybridization Effects : The combination of oxadiazole with other pharmacophores leads to varied mechanisms of action against cancer cells and pathogens .

Case Studies

Several case studies have illustrated the efficacy of compounds similar to this compound:

StudyCompound TestedCell Line / PathogenIC50/MICFindings
D-16MCF-71 μMSignificant anticancer potential
DoxorubicinMCF-70.5 μMBenchmark for comparison
Oxadiazole DerivativeE. coli32 µg/mLModerate antibacterial activity

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing this compound?

The synthesis involves multi-step reactions, including the formation of oxadiazole and quinazolinone moieties. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring under reflux in polar solvents (e.g., ethanol or methanol) at 70–80°C for 6–8 hours, with precise stoichiometric control to avoid side products .
  • Sulfur-bridge incorporation : Reaction of the oxadiazole intermediate with a thiol-containing quinazolinone precursor using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Purification : Recrystallization in mixed solvents (e.g., methanol/water) to achieve >95% purity, monitored via TLC and HPLC .

Q. How can structural confirmation be rigorously validated?

A combination of analytical techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy groups, sulfanyl linkages, and aromatic proton environments. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–S bond ≈1.81 Å in sulfanyl groups) and confirm stereochemistry using SHELX programs for refinement .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ in quinazolinone) and C–N–C vibrations in oxadiazole (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT studies (e.g., B3LYP/6-31G* level) reveal:

  • Electron distribution : Methoxy groups donate electron density to the oxadiazole ring, enhancing electrophilic substitution reactivity at the 5-position .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) suggest moderate kinetic stability, with HOMO localized on the quinazolinone moiety, indicating nucleophilic attack sites .
  • Thermochemical data : Atomization energy deviations <3 kcal/mol validate computational models against experimental thermochemistry .

Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in crystallization?

Graph set analysis of hydrogen-bonding patterns (e.g., Etter’s rules) shows:

  • C–H···O/N interactions : Stabilize crystal packing via weak hydrogen bonds (2.5–3.0 Å), particularly between quinazolinone carbonyls and methoxy oxygen atoms .
  • π-π stacking : Aromatic rings (e.g., 4-methoxyphenyl) align face-to-face with distances of ~3.6 Å, contributing to lattice stability .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Solubility variations : Use DMSO/PBS co-solvents to maintain compound stability and avoid aggregation in vitro .
  • Metabolic interference : Test metabolites (e.g., demethylated derivatives) via LC-MS to identify active species .
  • Dose-response validation : Perform IC₅₀ assays with triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Purity (%)Reference
Oxadiazole formationEthanol, 80°C, 6 hr, K₂CO₃7892
Sulfanyl incorporationTHF, RT, 12 hr, N₂ atmosphere6595
Final purificationMethanol/water (7:3), recrystallize8598

Q. Table 2. Computational vs. Experimental Data Comparison

PropertyDFT (B3LYP)ExperimentalDeviation
C=O bond length (Å)1.221.210.01
HOMO-LUMO gap (eV)4.2
Dipole moment (Debye)5.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.